N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide
Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group can be introduced through an alkylation reaction using ethyl bromide or ethyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Benzamide Moiety: The benzamide moiety can be attached by reacting the thiadiazole intermediate with 4-methoxy-3-nitrobenzoic acid or its derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as iron powder or tin(II) chloride to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder or tin(II) chloride in acidic conditions.
Substitution: Thiols or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to the disruption of these processes.
Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.
Generation of Reactive Species: The compound may generate reactive oxygen or nitrogen species, leading to oxidative or nitrosative stress and subsequent cellular damage.
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzenesulfonamide: Similar structure but with a fluorobenzenesulfonamide group instead of a methoxy-nitrobenzamide group.
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylthio)benzamide: Similar structure but with a methoxy-methylthio group instead of a methoxy-nitro group.
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)benzamide: Similar structure but with a methylphenyl group instead of a methoxy-nitrobenzamide group.
Properties
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-3-22-7-11-15-16-13(23-11)14-12(18)8-4-5-10(21-2)9(6-8)17(19)20/h4-6H,3,7H2,1-2H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPDAQIXNBBMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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